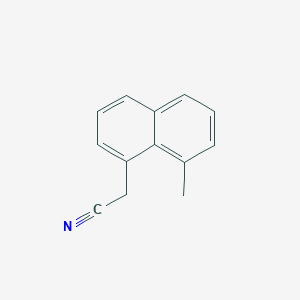
(R)-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, featuring a fluorine atom and an amino group on a tetrahydronaphthalene backbone, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods: Industrial production of ®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce chiral products.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of ®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the amino group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(S)-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol: The enantiomer of the compound with different biological activity.
5-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol: A similar compound with a chlorine atom instead of fluorine.
5-Amino-2-methyl-5,6,7,8-tetrahydronaphthalen-1-ol: A similar compound with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in ®-5-Amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications.
Eigenschaften
Molekularformel |
C10H12FNO |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
(5R)-5-amino-2-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h4-5,9,13H,1-3,12H2/t9-/m1/s1 |
InChI-Schlüssel |
OPYMLTBWQMXHAB-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)F)O)N |
Kanonische SMILES |
C1CC(C2=C(C1)C(=C(C=C2)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)

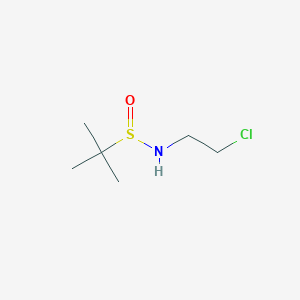
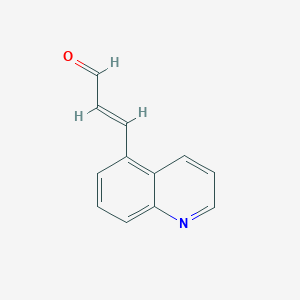
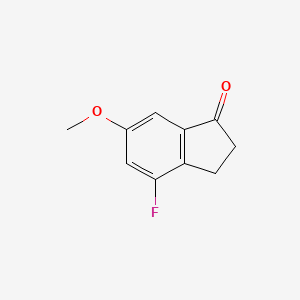
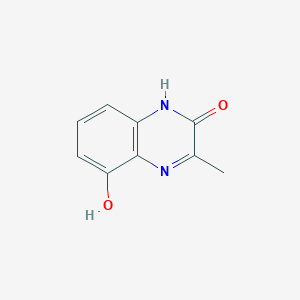
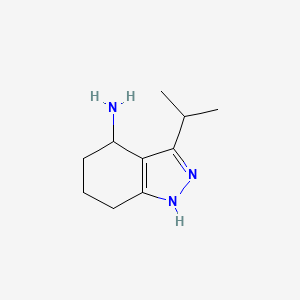
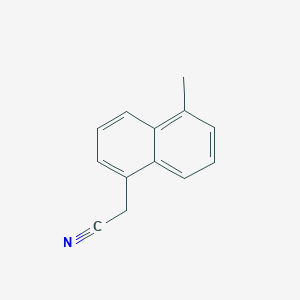
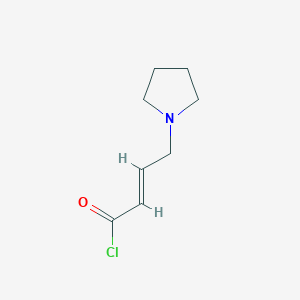
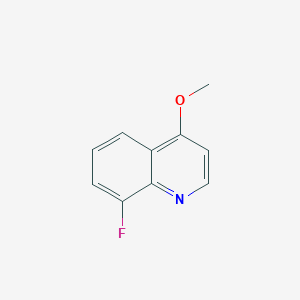

![(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15071156.png)
![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
